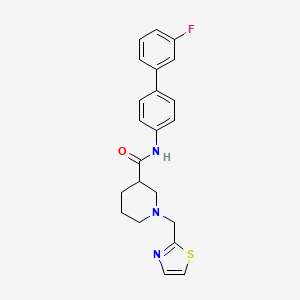![molecular formula C18H18N6O B4254910 5-(1H-indol-1-ylmethyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B4254910.png)
5-(1H-indol-1-ylmethyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxamide
Descripción general
Descripción
5-(1H-indol-1-ylmethyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is also known as INDY and has a molecular formula of C20H20N6O.
Mecanismo De Acción
The mechanism of action of INDY is not fully understood. However, it is believed to exert its effects by binding to specific receptors and modulating various signaling pathways. This leads to the activation or inhibition of specific cellular processes, which can result in the desired therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that INDY has various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. It has also been shown to modulate various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using INDY in lab experiments is its high potency and selectivity. This makes it an ideal tool for studying specific cellular processes and signaling pathways. However, one of the limitations of using INDY is its low solubility, which can affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving INDY. One potential direction is to further investigate its potential applications in the treatment of cancer and other diseases. Another direction is to develop more efficient synthesis methods to improve its availability and reduce its cost. Additionally, further studies are needed to fully understand its mechanism of action and identify potential side effects.
Aplicaciones Científicas De Investigación
INDY has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery. It has been identified as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Propiedades
IUPAC Name |
5-(indol-1-ylmethyl)-N-(2-pyrazol-1-ylethyl)-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O/c25-18(19-8-11-24-9-3-7-20-24)16-12-15(21-22-16)13-23-10-6-14-4-1-2-5-17(14)23/h1-7,9-10,12H,8,11,13H2,(H,19,25)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEUNTCHORMCMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC3=CC(=NN3)C(=O)NCCN4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide hydrochloride](/img/structure/B4254829.png)
![8-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-2-isobutyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B4254846.png)
![(3aS*,5S*,9aS*)-5-[2-(2-furyl)phenyl]-2-methylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4254854.png)
![3-{2-oxo-2-[3-(4-phenoxybenzoyl)-1-piperidinyl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B4254857.png)
![6-(1-azepanyl)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4254863.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4254870.png)
![1-cyclohexyl-N-[2-(2-oxo-1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4254883.png)
![{1-[5-(2-chlorophenyl)-2-methyl-3-furoyl]piperidin-4-yl}(pyridin-2-yl)methanol](/img/structure/B4254890.png)
![N-[3-(3,4-dimethoxyphenyl)propyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B4254896.png)


![ethyl [1-({[6-oxo-1-(2-pyridinylmethyl)-3-piperidinyl]carbonyl}amino)cyclohexyl]acetate](/img/structure/B4254920.png)
![4-ethyl-2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-5-(4-piperidinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one dihydrochloride](/img/structure/B4254932.png)
![5-(4-{[(6-methoxypyrimidin-4-yl)amino]methyl}piperidin-1-yl)-2-methylpyridazin-3(2H)-one](/img/structure/B4254936.png)